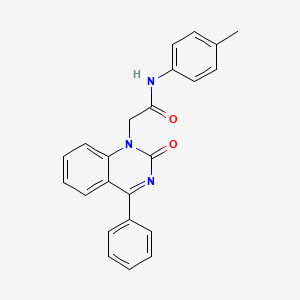
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, also known as MAQ, is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material sciences.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
A variety of novel quinazolinyl acetamides, including N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, were synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds demonstrated potent analgesic and anti-inflammatory effects, with some showing comparable or superior efficacy to standard drugs like diclofenac sodium. Notably, these compounds exhibited mild ulcerogenic potential, suggesting a favorable safety profile for gastrointestinal health (Alagarsamy et al., 2015).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of quinazolinone derivatives have been extensively studied, highlighting their potential as therapeutic agents against various pathogens and cancer cell lines. For instance, research on similar quinazolinone compounds has shown promising results in inhibiting the growth of resistant strains of Plasmodium berghei, indicating potential applications in antimalarial therapy (Werbel et al., 1986). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity, suggesting their utility in cancer treatment (Al-Suwaidan et al., 2016).
Anticonvulsant Effects
Investigations into the anticonvulsant properties of N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide derivatives have shown promising results. A study on N-acetylneuraminic acid derivatives, which share structural similarities with quinazolinone derivatives, explored their efficacy in treating epilepsy, demonstrating potential anticonvulsant effects (Kothayer et al., 2019).
Chemotherapeutic Potential
The compound has been researched for its chemotherapeutic value, particularly in inducing autophagy and apoptosis in cancer cells. A study involving T-type Ca2+ channel blockers related to quinazolinone derivatives found that they significantly reduce tumor volume in lung cancer models by inducing autophagy and apoptosis, highlighting the chemotherapeutic potential of this class of compounds (Rim et al., 2014).
properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-11-13-18(14-12-16)24-21(27)15-26-20-10-6-5-9-19(20)22(25-23(26)28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPWJHBDKYGRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2450712.png)

![5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2450715.png)

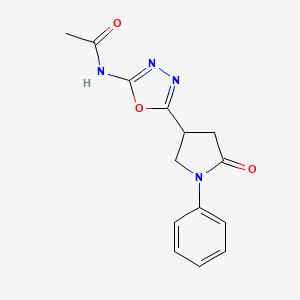
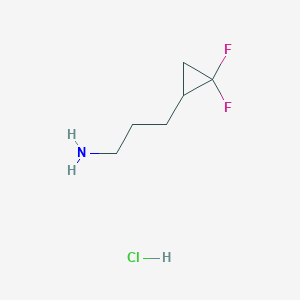
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2450724.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2450726.png)
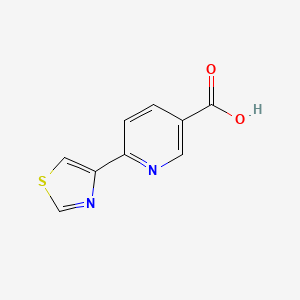
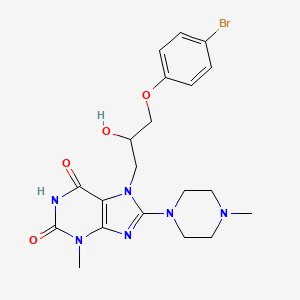
![N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2450730.png)
![1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2450731.png)
![4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2450735.png)